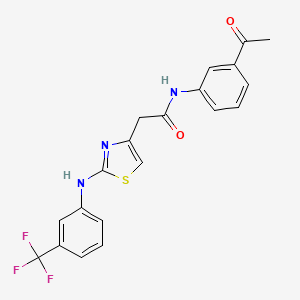

N-(3-acetylphenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide

Description

N-(3-Acetylphenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by a 3-acetylphenyl group linked to a thiazol-4-yl core via an acetamide bridge. The thiazole ring is further substituted with a 3-(trifluoromethyl)phenylamino moiety, introducing electron-withdrawing trifluoromethyl groups that enhance metabolic stability and lipophilicity.

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N3O2S/c1-12(27)13-4-2-6-15(8-13)24-18(28)10-17-11-29-19(26-17)25-16-7-3-5-14(9-16)20(21,22)23/h2-9,11H,10H2,1H3,(H,24,28)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUJCANXMAMYSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under basic conditions.

Introduction of the Trifluoromethylphenyl Group: This step involves the nucleophilic aromatic substitution reaction where the trifluoromethylphenylamine is introduced to the thiazole ring.

Acetylation of the Phenyl Group: The acetyl group is introduced to the phenyl ring through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Final Coupling Reaction: The final step involves coupling the acetylphenyl and trifluoromethylphenylthiazole intermediates through an amide bond formation using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can reduce the carbonyl groups to alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the thiazole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for amination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings or the thiazole ring.

Scientific Research Applications

N-(3-acetylphenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique chemical structure may interact with specific biological targets.

Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Core: The target compound’s thiazole core contrasts with benzothiazole () and triazole () systems.

- Substituent Effects : The 3-acetylphenyl group in the target compound introduces a ketone functionality absent in analogs like Compound 25 (trimethoxybenzylidene) and Compound 13 (dual trifluoromethyl groups). Acetyl groups may increase polarity, affecting solubility compared to lipophilic trifluoromethyl substituents .

- Synthesis Efficiency: Yields for thiazolidinone derivatives () are notably higher (80–89%) than benzothiazole derivatives (19% in ), likely due to steric hindrance or reactivity challenges in benzothiazole synthesis .

Pharmacological and Physicochemical Properties

Key Insights :

- Anti-Exudative Activity : While the target compound’s activity is unreported, triazole and thiazole derivatives (e.g., ) show anti-exudative effects linked to electron-withdrawing groups (e.g., CF₃), which stabilize molecular interactions with inflammatory targets .

- Spectral Trends : The acetyl group in the target compound would produce distinct ^1H-NMR signals (~2.5 ppm for acetyl CH₃) compared to trifluoromethyl groups (~6.9–7.5 ppm for aromatic CF₃ environments) .

Substituent Impact on Bioactivity and Stability

- Trifluoromethyl Groups : Present in both the target compound and Compound 13, CF₃ groups enhance metabolic stability and membrane permeability but may reduce aqueous solubility .

- Acetyl vs. Methoxy groups in Compound 25 may improve solubility via hydrogen bonding .

- Heterocycle Size : Benzothiazole (Compound 13) offers a larger aromatic surface for target binding compared to thiazole, possibly increasing affinity but complicating synthesis .

Biological Activity

N-(3-acetylphenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its anticancer, antibacterial, and antifungal properties, supported by data from various studies.

Chemical Structure

The compound can be represented by the following chemical structure:

This structure includes an acetyl group and a thiazole moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including those similar to this compound. The presence of the thiazole ring is crucial for cytotoxic activity. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation.

Case Study: Cytotoxicity Assays

A study utilizing the MTT assay demonstrated that thiazole derivatives exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values for selected compounds ranged from 1.61 µg/mL to 1.98 µg/mL, indicating strong potential for further development as anticancer agents .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | A549 (lung cancer) |

| Compound 10 | 1.98 ± 1.22 | MCF-7 (breast cancer) |

Antibacterial Activity

Thiazole derivatives have also been investigated for their antibacterial properties. The compound is structurally related to several effective antibacterial agents.

Research Findings

In vitro studies have shown that thiazole compounds can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a derivative with a similar thiazole structure was reported to have a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL against Staphylococcus aureus .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.5 |

Antifungal Activity

The antifungal potential of thiazole derivatives has also been explored, with varying degrees of effectiveness reported in different studies.

Comparative Analysis

A recent study indicated that certain thiazole-based compounds demonstrated moderate antifungal activity, with MIC values ranging from 31.2 µg/mL to 62.5 µg/mL against common fungal pathogens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

Key Observations:

- The presence of electron-donating groups on the phenyl ring enhances anticancer activity.

- Substituents on the thiazole ring significantly influence antibacterial efficacy.

Q & A

Q. Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Thiazole formation | Chloroacetyl chloride, triethylamine, dioxane | ~90% | |

| Acetamide coupling | Ethanol, reflux (48h) | 89–93% |

Advanced: How can reaction conditions be optimized to enhance yield and purity?

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., dioxane) improve solubility of intermediates, reducing side reactions .

- Stoichiometric ratios : Using a 1:1 molar ratio of 2-amino-thiazole derivatives to chloroacetyl chloride minimizes unreacted starting material .

- Temperature control : Maintaining 20–25°C during thiazole formation prevents decomposition of sensitive intermediates .

- Catalytic additives : Anhydrous AlCl₃ enhances electrophilic substitution in thiazole ring functionalization .

Example : Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) achieved 92% yield under optimized dioxane/triethylamine conditions .

Basic: What spectroscopic methods confirm the compound’s structure?

Answer:

- ¹H/¹³C NMR : Identifies proton environments (e.g., acetyl methyl groups at ~2.5 ppm, trifluoromethyl at ~110–120 ppm in ¹³C) and carbon backbone .

- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks at m/z 548.2 for trifluoromethyl-substituted analogs) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions in related acetamide derivatives) .

Advanced: What strategies analyze structure-activity relationships (SAR) for thiazole-containing acetamides?

Answer:

- Substituent variation : Modifying the trifluoromethyl group (e.g., replacing with chloro or methoxy) to assess impact on bioactivity .

- Bioisosteric replacement : Swapping the thiazole ring with oxadiazole or triazole to evaluate target selectivity .

- Pharmacophore modeling : Computational tools (e.g., molecular docking) predict interactions with targets like voltage-gated ion channels or kinases .

Case Study : Derivatives with 3-(trifluoromethyl)phenyl groups showed enhanced cytotoxicity compared to chloro-substituted analogs, likely due to improved lipophilicity and target binding .

Basic: What are the recommended storage conditions?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the acetamide bond .

- Solvent stability : Avoid prolonged exposure to DMF or DMSO, which may degrade the thiazole ring .

Advanced: How can researchers resolve contradictions in reported biological data?

Answer:

- Assay standardization : Use consistent cell lines (e.g., HEK293 for ion channel studies) and control compounds .

- Metabolic stability testing : Evaluate liver microsome stability to rule out false negatives due to rapid degradation .

- Crystallographic validation : Compare binding modes of active vs. inactive analogs (e.g., hydrogen-bonding patterns in N-(3-chloro-4-fluorophenyl)acetamide derivatives) .

Example : Discrepancies in cytotoxicity data may arise from variations in cell permeability, resolved via logP measurements or parallel artificial membrane permeability assays (PAMPA) .

Advanced: How does molecular conformation influence biological activity?

Answer:

- Dihedral angles : The orientation of the trifluoromethylphenyl group relative to the thiazole ring affects target binding. For example, a dihedral angle of 81.9° in N-(3-chloro-4-fluorophenyl)acetamide optimizes hydrophobic interactions .

- Hydrogen-bonding networks : Intermolecular N–H···O bonds stabilize active conformations, as seen in crystal structures of related compounds .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, HepG2) .

- Enzyme inhibition : Fluorometric assays for kinases or proteases, leveraging the compound’s thiazole core as a ATP-binding site competitor .

Advanced: What computational tools predict metabolic pathways?

Answer:

- CYP450 metabolism : Software like Schrödinger’s ADMET Predictor identifies likely oxidation sites (e.g., acetyl group hydrolysis) .

- Metabolite identification : LC-MS/MS coupled with in silico fragmentation tools (e.g., Mass Frontier) .

Basic: How is purity validated for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.